molecular formula C11H13ClO3 B6258275 2-(5-chloro-2-propoxyphenyl)acetic acid CAS No. 1176671-66-1

2-(5-chloro-2-propoxyphenyl)acetic acid

Cat. No.: B6258275
CAS No.: 1176671-66-1
M. Wt: 228.7
InChI Key:
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Description

2-(5-chloro-2-propoxyphenyl)acetic acid is an organic compound with the molecular formula C11H13ClO3 It is characterized by the presence of a chloro-substituted phenyl ring and a propoxy group attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-propoxyphenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-propoxyphenol and chloroacetic acid.

    Reaction: The 5-chloro-2-propoxyphenol undergoes a nucleophilic substitution reaction with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-propoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of this compound derivatives with additional oxygen functionalities.

    Reduction: Formation of 2-(5-chloro-2-propoxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-chloro-2-propoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-propoxyphenyl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-2-phenoxyphenyl)acetic acid
  • 2-(5-chloro-2-methoxyphenyl)acetic acid
  • 2-(5-chloro-2-ethoxyphenyl)acetic acid

Uniqueness

2-(5-chloro-2-propoxyphenyl)acetic acid is unique due to its specific propoxy group, which may confer distinct chemical and biological properties compared to its analogs. The presence of the propoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

1176671-66-1

Molecular Formula

C11H13ClO3

Molecular Weight

228.7

Purity

95

Origin of Product

United States

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